molecular formula C2BrF2KO2 B1343305 Potassium 2-bromo-2,2-difluoroacetate CAS No. 87189-16-0

Potassium 2-bromo-2,2-difluoroacetate

Cat. No.: B1343305
CAS No.: 87189-16-0
M. Wt: 213.02 g/mol
InChI Key: IDXMRTSGPHLLSP-UHFFFAOYSA-M
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Description

Potassium 2-bromo-2,2-difluoroacetate (KBDFA) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and a variety of organic solvents. KBDFA has been used in organic synthesis and in the preparation of other organic compounds. It is also used in the preparation of pharmaceuticals and in the synthesis of polymers. In addition, KBDFA has been studied for its potential to act as a catalyst in the production of polymers.

Scientific Research Applications

Synthetic Methods and Chemical Reactions

  • Synthesis of Functionalized Organotrifluoroborates : Potassium 2-bromo-2,2-difluoroacetate is utilized in the synthesis of organotrifluoroborates, involving in situ reactions and nucleophilic substitution processes (Molander & Ham, 2006).

  • Reactions with Vinyl Ethers : This compound participates in radical reactions with vinyl ethers, used in methodologies for synthesizing difluoro or monofluoroacetyl-substituted acetals (Kondratov et al., 2015).

  • Visible-Light-Driven Direct 2,2-Difluoroacetylation : It reacts under visible light with alkenes to achieve direct 2,2-difluoroacetylation, producing various difluoroalkanoates (Furukawa et al., 2020).

  • Synthesis of Gem-Difluorinated Compounds : this compound serves as a source of CF2-fragment in the synthesis of gem-difluorinated compounds from organozinc reagents (Levin et al., 2015).

  • Formation of Difluoroallenes : It is involved in the preparation of 2-bromo-3,3-difluoroallylic acetates, which are then treated to form difluoroallenes (Yokota et al., 2009).

  • Palladium-Catalyzed Cross-Coupling Reactions : This compound is used in Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of this compound in organic synthesis (Molander & Biolatto, 2003).

  • photochemistry (Xiang et al., 2017).

Safety and Hazards

Potassium 2-bromo-2,2-difluoroacetate is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

potassium;2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMRTSGPHLLSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635775
Record name Potassium bromo(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87189-16-0
Record name Potassium bromo(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Potassium Bromodifluoroacetate in organic synthesis?

A1: Potassium Bromodifluoroacetate (Potassium 2-bromo-2,2-difluoroacetate) serves as a valuable reagent for introducing difluoromethyl (CF2H) groups into organic molecules. [, , ] This compound reacts with alkyl halides in the presence of copper, iodide, and potassium fluoride to yield trifluoromethylated derivatives. [] Additionally, it enables the synthesis of gem-difluorinated compounds through reactions with organozinc reagents. [] Furthermore, Potassium Bromodifluoroacetate participates in difluorocarbene-triggered [1+5] annulation reactions, leading to the formation of 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine derivatives. []

Q2: Can you provide a specific example of how Potassium Bromodifluoroacetate facilitates the synthesis of complex molecules?

A2: Researchers have successfully utilized Potassium Bromodifluoroacetate to synthesize 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine-3,4-dicarboxylate derivatives. [] This reaction proceeds through a difluorocarbene-triggered [1+5] annulation mechanism, where pyridinium 1,4-zwitterionic thiolates initially attack difluorocarbene generated from Potassium Bromodifluoroacetate. Subsequently, an intramolecular nucleophilic addition to the pyridinium ring closes the ring system. This method offers a novel and efficient pathway to incorporate difluoromethyl groups into complex structures like the 1,9a-dihydropyrido[2,1-c][1,4]thiazine scaffold.

Q3: What makes Potassium Bromodifluoroacetate a useful reagent for introducing difluoromethyl groups?

A3: The value of Potassium Bromodifluoroacetate lies in its ability to act as a difluorocarbene precursor. [] Upon heating, it readily generates difluorocarbene, a reactive intermediate that can undergo various transformations. This characteristic makes Potassium Bromodifluoroacetate a versatile reagent for incorporating difluoromethyl groups into diverse molecular frameworks.

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